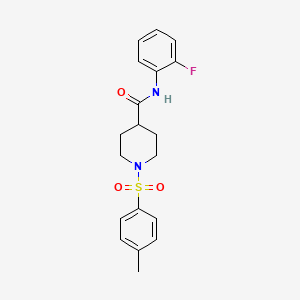

N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative characterized by a 2-fluorophenyl carboxamide group and a 4-methylbenzenesulfonyl (tosyl) substituent on the piperidine nitrogen. While direct data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural analogs (e.g., compounds in and ) are synthesized via sulfonylation reactions, yielding white solids with moderate to high purity (47–75% yields) .

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-14-6-8-16(9-7-14)26(24,25)22-12-10-15(11-13-22)19(23)21-18-5-3-2-4-17(18)20/h2-9,15H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDERKFVPCRNQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Variations in Piperidine-4-carboxamide Derivatives

The target compound’s structure aligns with a broader class of piperidine-4-carboxamides modified at the sulfonyl and aryl carboxamide positions. Key structural variations among analogs include:

A. Sulfonyl Group Modifications

- Halogenated Phenylsulfonyl Groups : Compounds like 4–9 (3-fluorophenylsulfonyl) and 4–24 (3,5-difluorophenylsulfonyl) feature electron-withdrawing halogens, which enhance metabolic stability and binding affinity to target proteins .

- Methyl-Substituted Phenylsulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound contrasts with analogs like 4–12 (3-methylphenylsulfonyl) and 4–22 (2,4-dimethylphenylsulfonyl). Methyl groups improve lipophilicity and membrane permeability .

- Heterocyclic and Multi-Substituted Groups : Compounds such as 4–26 (2,4,6-trifluorophenylsulfonyl) demonstrate that steric hindrance from bulky substituents reduces synthetic yields (e.g., 16% for 4–26) .

B. Aryl Carboxamide Modifications

- The 2-fluorophenyl group in the target compound differs from analogs like 4–20 (4-(benzo[d]thiazol-2-yl)phenyl), which incorporates a heterocyclic moiety to enhance target engagement . Fluorine at the ortho position may influence conformational flexibility and intermolecular interactions compared to para-substituted analogs (e.g., 4–25 with 3,5-dimethylphenylsulfonyl) .

Functional and Therapeutic Implications

- Multitarget Inhibition : Analogs in are designed to inhibit pain-related targets (e.g., enzymes or receptors), where fluorinated sulfonyl groups improve target selectivity . The target compound’s 2-fluorophenyl group may similarly enhance specificity.

Biological Activity

N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives, which have garnered attention for their diverse biological activities, including potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20FNO3S and has a molecular weight of 345.43 g/mol. Its structure includes a piperidine ring substituted with a fluorophenyl group and a benzenesulfonyl moiety, which are critical for its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FNO3S |

| Molecular Weight | 345.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. The compound this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it can induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Mechanism of Action:

The mechanism underlying its anticancer activity may involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, compounds with similar structures have been shown to inhibit IKKβ, a crucial kinase involved in NF-κB signaling, leading to reduced inflammation and tumor progression .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Studies suggest that compounds like this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

In addition to anticancer and neuroprotective effects, this compound has shown anti-inflammatory activity. Research indicates that it may reduce the expression of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory disorders .

Case Study 1: In Vitro Cytotoxicity Assay

A study conducted on FaDu cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Neuroprotection in Animal Models

In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis showed reduced amyloid plaque deposition compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring or substituents can significantly alter pharmacological profiles.

Key Findings:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

- Sulfonamide Group: This moiety is often associated with increased potency against specific cancer types due to its ability to form hydrogen bonds with biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased binding affinity |

| Alteration of Sulfonamide | Varies; affects potency |

Q & A

Q. What are the optimal synthetic routes for N-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Piperidine ring functionalization : Introducing the carboxamide group at position 4 via nucleophilic substitution or coupling reactions.

- Sulfonylation : Reacting the piperidine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

- Fluorophenyl coupling : Using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 2-fluorophenyl group.

Q. Optimization Strategies :

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Use HPLC (high-performance liquid chromatography) with a C18 column and acetonitrile/water mobile phase to monitor intermediate purity and adjust reaction stoichiometry .

Q. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm the spatial arrangement of the sulfonamide, piperidine, and fluorophenyl groups (e.g., using methods from Akkurt et al., 2011) .

- Spectroscopic techniques :

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases, given the sulfonamide’s known interaction with zinc-containing enzymes .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

- Modify substituents : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess binding affinity changes .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) and prioritize derivatives for synthesis .

- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsome assays and blood-brain barrier permeability via PAMPA (parallel artificial membrane permeability assay) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Control for experimental variables :

- Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity assays .

- Validate assay reproducibility using positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding factors .

Q. What strategies are effective for resolving low solubility in aqueous media?

Methodological Answer:

- Salt formation : React with hydrochloric acid or sodium hydroxide to improve ionizability .

- Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations .

- Nanoparticle encapsulation : Employ PLGA (poly lactic-co-glycolic acid) nanoparticles to enhance bioavailability .

Q. How can researchers identify and mitigate synthetic byproducts or degradation products?

Methodological Answer:

- LC-MS/MS : Detect and quantify impurities using a reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with electrospray ionization .

- Stability testing : Conduct accelerated degradation studies under heat (40°C), humidity (75% RH), and UV light to identify vulnerable functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.